REACTION_CXSMILES
|
[C:1]([CH:3]1[CH:5]([CH:6]=[C:7]([Cl:9])[Cl:8])[C:4]1([CH3:11])[CH3:10])#N.S(=O)(=O)(O)[OH:13].[CH2:17]([OH:19])[CH3:18]>O>[Cl:8][C:7]([Cl:9])=[CH:6][CH:5]1[CH:3]([C:1]([O:19][CH2:17][CH3:18])=[O:13])[C:4]1([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C(C1C=C(Cl)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
has been heated
|
Type
|
TEMPERATURE
|
Details
|
cooled below 30° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated at 100° C. for a further 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture is extracted with toluene (2×50 parts)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OCC)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:3]1[CH:5]([CH:6]=[C:7]([Cl:9])[Cl:8])[C:4]1([CH3:11])[CH3:10])#N.S(=O)(=O)(O)[OH:13].[CH2:17]([OH:19])[CH3:18]>O>[Cl:8][C:7]([Cl:9])=[CH:6][CH:5]1[CH:3]([C:1]([O:19][CH2:17][CH3:18])=[O:13])[C:4]1([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C(C1C=C(Cl)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
has been heated
|
Type
|
TEMPERATURE
|
Details
|
cooled below 30° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated at 100° C. for a further 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture is extracted with toluene (2×50 parts)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OCC)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |